
(9H-Fluoren-9-YL)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methanediol is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of a fluorene moiety. This compound is characterized by the presence of a methanediol group attached to the fluorene structure, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methanediol typically involves the reaction of fluorene with formaldehyde under acidic or basic conditions. One common method is the condensation reaction between fluorene and formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the methanediol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the methanediol group to a methylene group.
Substitution: The methanediol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives with a methylene group.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
(9H-Fluoren-9-yl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methanediol involves its interaction with various molecular targets and pathways. The methanediol group can undergo chemical transformations that enable the compound to participate in different reactions. For example, in biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of (9H-Fluoren-9-yl)methanediol, lacking the methanediol group.
Fluorenone: An oxidized derivative of fluorene.
Fluorenylmethanol: A related compound with a methanol group instead of a methanediol group.
Uniqueness
This compound is unique due to the presence of the methanediol group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
111916-36-0 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethanediol |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-16H |
InChI Key |
LVZYPEPMDHCLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



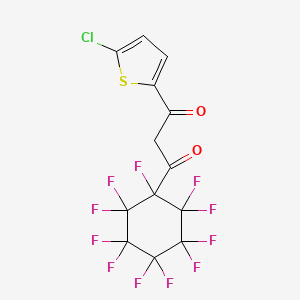
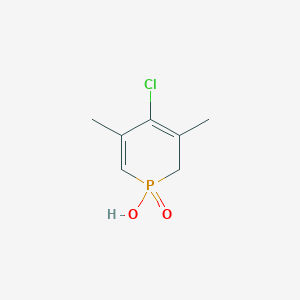

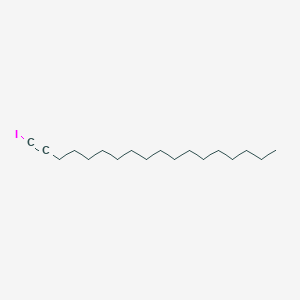
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
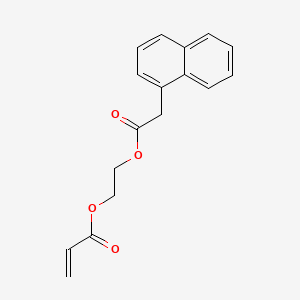

acetate](/img/structure/B14315345.png)
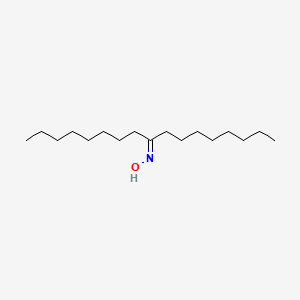
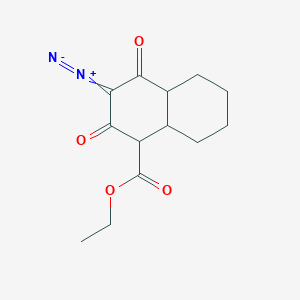
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
